molecular formula C22H14N4 B2403185 6-(1H-benzimidazol-2-yl)benzimidazo[1,2-a]quinoline CAS No. 66557-66-2

6-(1H-benzimidazol-2-yl)benzimidazo[1,2-a]quinoline

Cat. No. B2403185
CAS RN: 66557-66-2
M. Wt: 334.382
InChI Key: OCIKSOHWGWFYDF-UHFFFAOYSA-N
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Description

“6-(1H-benzimidazol-2-yl)benzimidazo[1,2-a]quinoline” is a structurally unique class of tetracyclic N-heterocycles . It is found throughout a myriad of biologically active natural products, pharmaceutical compounds, and functional materials .


Synthesis Analysis

The synthesis of benzimidazole derivatives involves the condensation of o-phenylenediamine with formic acid . A simple and efficient one-pot method for the synthesis of 3-benzimidazoylquinoxalin-2(1 H)-one has been described . The reaction of 2- (1 H -benzimidazol-2-yl)phenols with triphosgene has been used to synthesize a series of 6 H -benzimidazo [1,2- c ] [1,3]benzoxazin-6-one derivatives .


Molecular Structure Analysis

Benzimidazole is a heterocyclic aromatic organic compound. This bicyclic compound may be viewed as fused rings of the aromatic compounds benzene and imidazole . The molecular structure of “6-(1H-benzimidazol-2-yl)benzimidazo[1,2-a]quinoline” is not explicitly mentioned in the available sources.


Chemical Reactions Analysis

Benzimidazole is a base and can be deprotonated with stronger bases . The imine can be alkylated and also serves as a ligand in coordination chemistry . The specific chemical reactions involving “6-(1H-benzimidazol-2-yl)benzimidazo[1,2-a]quinoline” are not detailed in the available sources.

properties

IUPAC Name

6-(1H-benzimidazol-2-yl)benzimidazolo[1,2-a]quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14N4/c1-5-11-19-14(7-1)13-15(21-23-16-8-2-3-9-17(16)24-21)22-25-18-10-4-6-12-20(18)26(19)22/h1-13H,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCIKSOHWGWFYDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C3=NC4=CC=CC=C4N23)C5=NC6=CC=CC=C6N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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